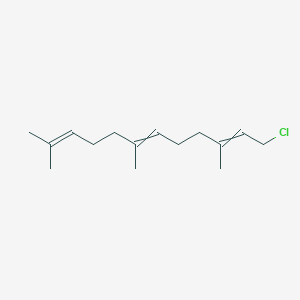
trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene
Cat. No. B8669942
Key on ui cas rn:
6784-45-8
M. Wt: 240.81 g/mol
InChI Key: BJVUJIDTICYHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05166386
Procedure details


(Note all temperatures indicated are for the contents of the reaction flask). To a stirred solution of 299 mg (2.24 mmol) of N-chlorosuccinimide in 15 mL of dichloromethane at -30° C. under argon was added 0.18 mL (2.45 mmol) of distilled dimethyl sulfide over 5 minutes. After 10 minutes at -30° C., the reaction was allowed to warm to 0° C. for 10 minutes, followed by cooling to -40° C. A solution of 441.4 mg (1.99 mmol) of 3,7,11-trimethyl-2,6,10-tridecatrien-1-ol in 5 mL of dichloromethane was added dropwise over 10 minutes. The reaction was allowed to warm gradually to 0° C. over 1 hour, and then maintained at 0° C. for 1 hour. After quenching with cold water, the mixture was extracted with hexane and the hexane extract was washed with cold water and cold brine, dried (MgSO4) and evaporated to afford 483 mg of a crude product. Rapid flash chromatography on 20 g of Merck 9385 silica gel eluted with 3:97 ethyl acetate:petroleum ether provided 406.5 mg (85%) of a colorless liquid. 13C NMR indicated that this material contained a trace (3%) impurity.



Name
3,7,11-trimethyl-2,6,10-tridecatrien-1-ol
Quantity
441.4 mg
Type
reactant
Reaction Step Two


Name
Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1]N1C(=O)CCC1=O.CSC.[CH3:12][C:13]([CH2:17][CH2:18][CH:19]=[C:20]([CH3:28])[CH2:21][CH2:22][CH:23]=[C:24]([CH3:27])[CH2:25][CH3:26])=[CH:14]CO>ClCCl>[Cl:1][CH2:26][CH:25]=[C:24]([CH3:27])[CH2:23][CH2:22][CH:21]=[C:20]([CH3:28])[CH2:19][CH2:18][CH:17]=[C:13]([CH3:14])[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
299 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
0.18 mL
|
|
Type
|
reactant
|
|
Smiles
|
CSC
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
3,7,11-trimethyl-2,6,10-tridecatrien-1-ol
|
|
Quantity
|
441.4 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(=CCO)CCC=C(CCC=C(CC)C)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling to -40° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm gradually to 0° C. over 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at 0° C. for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After quenching with cold water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with hexane
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the hexane extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with cold water and cold brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford 483 mg of a crude product
|
WASH
|
Type
|
WASH
|
|
Details
|
Rapid flash chromatography on 20 g of Merck 9385 silica gel eluted with 3:97 ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC=C(CCC=C(CCC=C(C)C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 406.5 mg | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
